1,2,3,4,6,8-Hexachlorodibenzo-P-dioxin
Overview
Description
1,2,3,4,6,8-Hexachlorodibenzo-P-dioxin is a chlorinated dibenzo-p-dioxin isomer. It belongs to the class of polychlorinated dibenzo-p-dioxins, which are persistent organic pollutants. These compounds are known for their environmental persistence and potential toxic effects. This compound is a by-product of various industrial processes, including the manufacture of organochlorides, paper bleaching, and waste incineration .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4,6,8-Hexachlorodibenzo-P-dioxin can be synthesized through the chlorination of dibenzo-p-dioxin. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions include elevated temperatures and controlled chlorine flow to achieve the desired level of chlorination .
Industrial Production Methods
Industrial production of this compound is not common due to its toxic nature. it is often produced unintentionally as a by-product in processes such as the manufacture of pesticides, herbicides, and during the incineration of chlorine-containing materials .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,6,8-Hexachlorodibenzo-P-dioxin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form chlorinated phenols and other related compounds.
Reduction: Reduction reactions can lead to the formation of less chlorinated dibenzo-p-dioxins.
Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products
Oxidation: Chlorinated phenols and quinones.
Reduction: Less chlorinated dibenzo-p-dioxins.
Substitution: Various halogenated dibenzo-p-dioxins.
Scientific Research Applications
1,2,3,4,6,8-Hexachlorodibenzo-P-dioxin is primarily studied for its toxicological effects and environmental impact. Its applications in scientific research include:
Chemistry: Used as a model compound to study the behavior of polychlorinated dibenzo-p-dioxins in various chemical reactions.
Biology: Investigated for its effects on biological systems, including its role as an endocrine disruptor.
Medicine: Studied for its potential health effects, including carcinogenicity and immunotoxicity.
Industry: Monitored as a pollutant in industrial processes to develop methods for reducing its formation and release
Mechanism of Action
1,2,3,4,6,8-Hexachlorodibenzo-P-dioxin exerts its effects primarily through the aryl hydrocarbon receptor (AhR). Upon binding to AhR, it activates the transcription of various genes involved in xenobiotic metabolism, including phase I and phase II enzymes such as cytochrome P450 1A1 (CYP1A1). This leads to the biochemical and toxic effects observed with exposure to this compound .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4,6,7,8-Heptachlorodibenzo-P-dioxin: Another polychlorinated dibenzo-p-dioxin with similar toxicological properties.
2,3,7,8-Tetrachlorodibenzo-P-dioxin: Known for its high toxicity and environmental persistence.
1,2,3,6,7,8-Hexachlorodibenzo-P-dioxin: Another isomer with similar chemical properties
Uniqueness
1,2,3,4,6,8-Hexachlorodibenzo-P-dioxin is unique due to its specific chlorination pattern, which influences its chemical reactivity and biological effects. Its environmental persistence and potential for bioaccumulation make it a compound of significant concern in environmental chemistry and toxicology .
Properties
IUPAC Name |
1,2,3,4,6,8-hexachlorodibenzo-p-dioxin | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H2Cl6O2/c13-3-1-4(14)10-5(2-3)19-11-8(17)6(15)7(16)9(18)12(11)20-10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMALTUQZEIFHJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1OC3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H2Cl6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074064 | |
Record name | 1,2,3,4,6,8-Hexachlorodibenzo-p-dioxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9074064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58200-67-2 | |
Record name | 1,2,3,4,6,8-Hexachlorodibenzo-p-dioxin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058200672 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3,4,6,8-Hexachlorodibenzo-p-dioxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9074064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,4,6,8-HEXACHLORODIBENZO-P-DIOXIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CFV052UBPN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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